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Compound of Interest

Compound Name: AcrB-IN-5

Cat. No.: B12369370 Get Quote

Absence of "AcrB-IN-5" in Public Domain Literature

An extensive search of publicly available scientific databases, patent literature, and chemical

registries has yielded no specific information on a compound designated "AcrB-IN-5". This

nomenclature does not correspond to any known AcrB inhibitor described in peer-reviewed

publications or other publicly accessible resources. It is possible that "AcrB-IN-5" represents

an internal, pre-clinical codename for a novel compound that has not yet been disclosed, or it

may be a misnomer.

In light of this, the following in-depth technical guide will focus on a well-characterized and

potent class of AcrB inhibitors: the pyranopyridines. This class includes extensively studied

compounds such as MBX2319 and its more potent analogs, MBX3132 and MBX3135. This

guide will adhere to the core requirements of the initial request, providing a comprehensive

overview of their mechanism of action, quantitative data, experimental protocols, and relevant

biological pathways, thereby serving as a valuable resource for researchers, scientists, and

drug development professionals in the field of antibacterial research.

Introduction to AcrB and the Rationale for Inhibition
The AcrAB-TolC efflux pump is a major contributor to multidrug resistance (MDR) in Gram-

negative bacteria, such as Escherichia coli.[1][2] This tripartite system expels a wide range of

antibiotics from the bacterial cell, reducing their intracellular concentration and rendering them

ineffective.[1][2] The inner membrane component, AcrB, is the primary substrate recognition
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and energy transduction unit of this pump.[1][2] Inhibition of AcrB is a promising strategy to

restore the efficacy of existing antibiotics and combat MDR.[1][2]

The Pyranopyridine Class of AcrB Inhibitors
Pyranopyridine-based compounds have emerged as a novel and potent class of AcrB

inhibitors.[1][2] These inhibitors, including MBX2319, MBX3132, and MBX3135, have been

shown to be orders of magnitude more powerful than previously known inhibitors.[1][2] They

act as efflux pump inhibitors (EPIs), potentiating the activity of various antibiotics.[3][4][5]

Mechanism of Action
The pyranopyridine inhibitors bind to a specific site within the periplasmic domain of AcrB.[1][2]

This binding site is a phenylalanine-rich cage that branches from the deep binding pocket of

the transporter.[1][2] By occupying this pocket, the inhibitors are thought to allosterically

prevent the binding and/or transport of antibiotic substrates. The interaction involves extensive

hydrophobic interactions and a network of hydrogen bonds, which contributes to their high

potency.[1][2]

Quantitative Data
The following tables summarize the available quantitative data for key pyranopyridine AcrB

inhibitors.

Table 1: In Vitro Activity of Pyranopyridine Inhibitors
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Compound Organism Antibiotic
Fold
Reduction in
MIC

Reference

MBX2319 E. coli Ciprofloxacin 2-8 [6]

MBX2319 E. coli Levofloxacin 4-8 [6]

MBX2319 E. coli Piperacillin 4-8 [6]

MBX3132 E. coli Levofloxacin
Potentiates at

0.1 µM
[3][4][5]

MBX3135 E. coli
Levofloxacin &

Piperacillin

Potentiates at

0.05-0.1 µM
[7]

Table 2: Binding Affinity of D13-9001 (A Pyridopyrimidine Inhibitor with a Similar Binding Site)

Compound Target KD (µM) Reference

D13-9001 E. coli AcrB 1.15 [8]

D13-9001 P. aeruginosa MexB 3.57 [8]

Experimental Protocols
Synthesis of Pyranopyridine Inhibitors (General
Scheme)
While the specific, detailed synthesis of each analog may vary, a general synthetic approach

for the pyranopyridine core has been described. The synthesis of MBX2319 is detailed in the

supplementary material of Opperman et al., 2014.[6][9] A generalized scheme is presented

below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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